molecular formula C18H24N2O11 B606173 Bis-PEG3-NHS Ester CAS No. 1314378-16-9

Bis-PEG3-NHS Ester

Cat. No.: B606173
CAS No.: 1314378-16-9
M. Wt: 444.39
InChI Key: OPGNUERFYQLUNP-UHFFFAOYSA-N
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Description

Bis-PEG3-NHS Ester is a compound that contains two N-hydroxysuccinimide ester groups and a polyethylene glycol (PEG) spacer with three ethylene glycol units. This compound is widely used in bioconjugation, particularly for labeling and crosslinking proteins, peptides, and other molecules containing primary amines. The PEG spacer enhances the solubility of the resulting conjugates in aqueous media, making it a valuable tool in various scientific research applications .

Mechanism of Action

Target of Action

The primary targets of Bis-PEG3-NHS Ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These primary amines are predominantly found on the outside surfaces of proteins and are readily accessible for bioconjugation .

Mode of Action

this compound interacts with its targets through the formation of stable amide bonds . The N-hydroxysuccinimide (NHS) ester groups present in this compound react efficiently with primary amino groups in neutral or weakly alkaline buffers . This interaction results in the formation of a stable amide bond, linking the this compound to the target molecule .

Pharmacokinetics

The hydrophilic polyethylene glycol (peg) spacer in this compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of this compound’s action is the formation of a stable amide bond with primary amines on proteins and other amine-containing molecules . This allows for the conjugation of various agents to these molecules, enabling a wide range of applications in biological and chemical research.

Action Environment

The action of this compound is influenced by the pH of the environment. The NHS ester groups in this compound react with primary amines most efficiently in neutral or weakly alkaline buffers . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-PEG3-NHS Ester typically involves the reaction of PEG with N-hydroxysuccinimide (NHS) and a suitable activating agent, such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent, such as dichloromethane, under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified using techniques like column chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The compound is typically produced in bulk quantities and stored under controlled conditions to maintain its stability and reactivity .

Chemical Reactions Analysis

Types of Reactions

Bis-PEG3-NHS Ester primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester groups react with the amine groups to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, typically at a pH range of 7-9 .

Common Reagents and Conditions

    Reagents: Primary amines (e.g., lysine residues in proteins), NHS ester groups.

    pH 7-9, aqueous or organic solvent, room temperature.

Major Products

The major products formed from the reaction of this compound with primary amines are amide-linked conjugates. These conjugates retain the functional properties of the original molecules while gaining enhanced solubility and stability due to the PEG spacer .

Scientific Research Applications

Bis-PEG3-NHS Ester has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules and polymers by facilitating the attachment of various functional groups.

    Biology: Employed in the labeling and crosslinking of proteins, peptides, and nucleic acids for studying biological processes and interactions.

    Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery and cancer therapy.

    Industry: Applied in the production of biocompatible materials and surfaces for medical devices and diagnostics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis-PEG3-NHS Ester is unique due to its optimal balance of solubility, reactivity, and stability. The three-unit PEG spacer provides sufficient flexibility and hydrophilicity, making it suitable for a wide range of bioconjugation applications. Its reactivity with primary amines under mild conditions further enhances its versatility in scientific research .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O11/c21-13-1-2-14(22)19(13)30-17(25)5-7-27-9-11-29-12-10-28-8-6-18(26)31-20-15(23)3-4-16(20)24/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGNUERFYQLUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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